1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
Description
Properties
IUPAC Name |
[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOOUPAOQKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluoro-Methylpyridine Intermediate: Starting with a pyridine derivative, fluorination and methylation reactions are carried out under controlled conditions using reagents like fluorine gas or methyl iodide.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The fluoro-methylpyridine intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxolane-Carbonyl Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-methylpyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential therapeutic effects, particularly as a modulator in various biological pathways. Here are some key areas of interest:
1. Antimicrobial Activity
Research indicates that derivatives of piperazine and pyridine exhibit significant antimicrobial properties. Studies have shown that compounds structurally related to 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
2. Anticancer Properties
Compounds with similar structural motifs have demonstrated anticancer activity across various cancer cell lines. For instance, derivatives incorporating oxadiazole and piperazine moieties have shown promising results in inhibiting tumor growth in vitro, suggesting that 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine may also possess similar properties . The precise mechanisms are under investigation but may involve apoptosis induction or cell cycle arrest.
3. Neurological Applications
There is growing interest in the neuropharmacological potential of piperazine derivatives. Some studies suggest that compounds like 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine could serve as modulators for neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine. Key factors influencing activity include:
- Substituent Effects : The presence of fluorine on the pyridine ring may enhance lipophilicity and improve membrane permeability.
- Piperazine Ring Modifications : Alterations in the piperazine moiety can significantly affect binding affinity to biological targets.
A detailed SAR analysis can guide future synthesis efforts to enhance desired biological activities while minimizing toxicity.
Case Studies
Several studies provide insight into the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Research Findings and Hypotheses
Oxolane’s oxygen may confer better aqueous solubility than fully aromatic substituents (e.g., benzhydryl in ), aiding drug delivery .
Potential Applications: Anticancer Activity: Cytotoxicity in ’s benzoylpiperazines suggests the target compound could inhibit cancer cell proliferation, especially with fluorine’s known role in kinase inhibition. Anti-Infective: Fluorine’s metabolic stability might make the target compound a candidate for antibacterial or antiviral use, though direct evidence is lacking .
Limitations: No empirical data on the target compound’s activity or toxicity are available. Computational docking (as in ) could predict receptor interactions.
Biological Activity
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Piperazine Ring: Provides a basic structure that can interact with biological targets.
- Fluorinated Pyridine: Enhances lipophilicity and may improve binding affinity to specific receptors.
- Oxolane Carbonyl Groups: May play a role in the compound's interaction with enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to modulate specific protein interactions and enzymatic activities. It is hypothesized that the fluorine atom enhances the compound's binding properties, allowing it to effectively interact with target proteins involved in disease pathways.
Anticancer Activity
Research indicates that compounds similar to 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit protein kinases, which are crucial for cancer cell proliferation and survival .
Case Study:
In a study published in Cancer Research, a related compound demonstrated a 50% inhibition of tumor growth in xenograft models when administered at a specific dosage. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells .
Neuroprotective Effects
Additionally, some derivatives have shown promise in neuroprotection. In vitro studies suggest that these compounds can reduce oxidative stress and apoptosis in neuronal cell lines, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth via kinase modulation | |
| Neuroprotective | Reduction of oxidative stress |
Research Findings
Recent investigations into the pharmacological properties of this compound have yielded promising results:
-
In Vitro Studies:
- Compounds structurally similar to 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine have been tested against various cancer cell lines, showing IC50 values in the low micromolar range.
- Neuroprotection assays indicated significant reductions in cell death under oxidative stress conditions.
-
In Vivo Studies:
- Animal models treated with this class of compounds exhibited improved survival rates and reduced tumor sizes compared to control groups.
Q & A
Q. What in vitro assays best correlate with in vivo efficacy for CNS-targeted applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
